REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([CH3:12])=[C:4]([C:10]#[N:11])[C:5](=[O:9])[NH:6][C:7]=1[CH3:8].CC([O-])=O.[Na+]>CC(O)=O.Cl.O=[Pt]=O.[Pd]>[NH2:11][CH2:10][C:4]1[C:5](=[O:9])[NH:6][C:7]([CH3:8])=[C:2]([F:1])[C:3]=1[CH3:12] |f:1.2|
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C(NC1C)=O)C#N)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CC(=O)O
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Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to give a dark brownish solution
|
Type
|
ADDITION
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Details
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The substrate solution was then added
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Type
|
WASH
|
Details
|
rinsed with another 50 mL of acetic acid
|
Type
|
ADDITION
|
Details
|
the vessel was refilled
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a solid residue, which
|
Type
|
CUSTOM
|
Details
|
to give a paste
|
Type
|
FILTRATION
|
Details
|
The paste was filtered
|
Type
|
WASH
|
Details
|
the cake was washed with 1 mL of conc HCl (in duplicate)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The solid residue dissolved in 0.4 mL of conc. HCl
|
Type
|
WAIT
|
Details
|
6 mL of EtOH as a suspension, which was stored in the freezer for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
WASH
|
Details
|
The cake was washed with 2 mL of cold EtOH (in duplicate)
|
Type
|
CUSTOM
|
Details
|
The solids were dried under vacuum at room temperature for 18 h
|
Duration
|
18 h
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C(NC(=C(C1C)F)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.03 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |